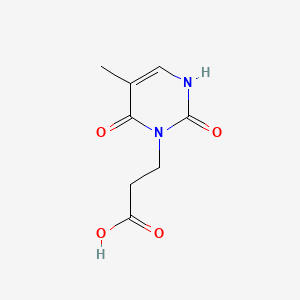

3-(2-Carboxyethyl)thymine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

74423-09-9 |

|---|---|

Formule moléculaire |

C8H10N2O4 |

Poids moléculaire |

198.18 g/mol |

Nom IUPAC |

3-(5-methyl-2,4-dioxo-1H-pyrimidin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H10N2O4/c1-5-4-9-8(14)10(7(5)13)3-2-6(11)12/h4H,2-3H2,1H3,(H,9,14)(H,11,12) |

Clé InChI |

FCQZARGENYSGQL-UHFFFAOYSA-N |

SMILES |

CC1=CNC(=O)N(C1=O)CCC(=O)O |

SMILES canonique |

CC1=CNC(=O)N(C1=O)CCC(=O)O |

Autres numéros CAS |

74423-09-9 |

Synonymes |

3-(2-carboxyethyl)thymine |

Origine du produit |

United States |

Formation and Generation Mechanisms of 3 2 Carboxyethyl Thymine

Site-Specific Alkylation at the Thymine (B56734) N3 Position in DNA

The formation of 3-(2-carboxyethyl)thymine occurs through the specific alkylation of the N3 position of the thymine residue within the DNA strand by β-propiolactone. iarc.frdrugbank.com Computational studies suggest that while the most abundant lactam tautomeric form of thymine presents a steric hindrance to alkylation at the N3 position due to the presence of a hydrogen atom, the reaction can proceed, likely involving a less abundant tautomer. nih.govacs.org The reaction of BPL with thymidylyl-(3'-5')-thymidine has been shown to yield 3-(2-carboxyethyl)thymidylyl-(3'-5')-3-(2-carboxyethyl)-thymidine. nih.gov

Comparative Analysis of Adduct Formation Sites on Other Nucleobases (e.g., Adenine (B156593), Cytosine, Guanine)

β-propiolactone is not exclusive in its reaction with thymine. It also forms adducts with other DNA bases. iarc.frdrugbank.com The primary sites of alkylation on other nucleobases include:

Guanine (B1146940): The N7 position is the most reactive site, forming 7-(2-carboxyethyl)guanine (B93588) (7-CEG), which is often the most abundant adduct found. nih.govacs.org

Adenine: The N1 position is the main site of alkylation, resulting in 1-(2-carboxyethyl)adenine (1-CEA). nih.govdrugbank.com

Cytosine: The N3 position is alkylated to form 3-(2-carboxyethyl)cytosine (B1205046) (3-CEC). nih.govdrugbank.com

In vitro studies reacting BPL with calf thymus DNA have quantified the relative amounts of these adducts. In one study conducted in phosphate (B84403) buffer at 0–5 °C and pH 7.5, the molar ratios of 1-CEA, 7-CEG, 3-CET, and 3-CEC were found to be 0.23, 1.00, 0.39, and 0.41, respectively. nih.govnih.gov Another study under different conditions (in H2O at 37°C and pH 7.0-7.5) yielded ratios of 0.10, 1.00, 0.29, and 0.28 for the same adducts. nih.gov These findings highlight that while guanine is the most reactive nucleobase towards BPL, significant alkylation also occurs at specific sites on adenine, thymine, and cytosine. nih.govacs.org

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy plays a fundamental role in the initial structural assignment of 3-(2-Carboxyethyl)thymine, providing critical information about its electronic properties and the chemical environment of its atoms.

Ultraviolet (UV) spectroscopy is a key tool used in the structural assignment of this compound. The structure of the compound was partly assigned based on its UV absorption spectra, which are characteristically influenced by the pH of the solution. nih.govnih.gov The shifting of the absorption maximum (λmax) in acidic, neutral, and alkaline conditions provides evidence for the substitution at the N-3 position of the thymine (B56734) ring. This is because alkylation at the N-3 position alters the chromophore of the pyrimidine (B1678525) ring, leading to distinct spectral properties compared to the parent molecule, thymine, or isomers with substitution at other positions.

Table 1: UV Spectral Data for this compound

| pH | λmax (nm) |

|---|---|

| Acidic | Data not available in search results |

| Neutral | Data not available in search results |

| Alkaline | Data not available in search results |

Specific absorption maxima values were noted as a basis for structural assignment in the source material, but the exact numerical data are not provided in the abstracts. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for distinguishing between constitutional isomers, such as different positional isomers of carboxyethylated thymine. magritek.comcreative-biostructure.comoxinst.com While direct NMR data for this compound is not detailed in the provided search results, the principles of NMR allow for a clear differentiation based on structure. nih.govlibretexts.org

The key to distinguishing isomers lies in the unique chemical environment of each proton and carbon atom, which results in distinct chemical shifts, signal multiplicities (splitting patterns), and integration values. oxinst.commsu.edu For this compound, the ethyl group is attached to the N-3 position. An isomer, for instance, could have the carboxyethyl group attached to the N-1 position or the exocyclic oxygen at C2 or C4.

Chemical Shift: The protons of the methylene (B1212753) groups (-CH₂-CH₂-) in the carboxyethyl side chain would exhibit characteristic chemical shifts. Their proximity and attachment to the N-3 position of the electron-withdrawing pyrimidine ring would influence their electronic environment, leading to specific resonance frequencies. libretexts.org An attachment at a different position (e.g., N-1) would result in measurably different chemical shifts for these protons.

Signal Multiplicity: The protons on the adjacent methylene groups of the side chain would split each other's signals, likely resulting in two triplets, a characteristic pattern for an ethyl group. magritek.com The coupling constants (J-values) would further help in confirming the structure.

Number of Signals: The symmetry of the molecule determines the number of unique signals. oxinst.com While this compound has a specific number of non-equivalent proton and carbon signals, a different positional isomer might exhibit a different number of signals if the substitution pattern alters the molecule's symmetry. msu.edu

Table 2: Hypothetical NMR Distinctions for Carboxyethylthymine Isomers

| Isomer Position | Expected 1H NMR Aromatic Signal Changes | Expected 1H NMR Side-Chain Signal |

|---|---|---|

| N-3 (Title Compound) | Specific chemical shift for the C6-H proton. | Two distinct triplets for the -CH₂-CH₂- group. |

| N-1 | Different chemical shift for the C6-H proton; NH proton at position 3 would be present. | Two distinct triplets with slightly different chemical shifts compared to the N-3 isomer. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical component in the characterization of this compound, providing information on its molecular weight and fragmentation pattern, which helps to confirm its elemental composition and structure. nih.gov

Electron Impact (EI) mass spectrometry was utilized in the structural assignment of this compound. nih.gov EI is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. emory.edu The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, the EI mass spectrum would show a molecular ion corresponding to its molecular weight and characteristic fragment ions resulting from the cleavage of the carboxyethyl side chain and the pyrimidine ring.

To complement EI-MS, isobutane (B21531) chemical ionization (CI) mass spectrometry was also employed. nih.gov CI is a "soft" ionization technique that results in less fragmentation than EI. researchgate.net When isobutane is used as the reagent gas, it typically generates a protonated molecular ion, [M+H]⁺, which is often the most abundant ion in the spectrum. This technique is particularly valuable for confirming the molecular weight of the analyte with high confidence, as the molecular ion is less prone to fragmentation. The isobutane CI mass spectrum of this compound was a key piece of data used in its structural assignment. nih.gov

For analysis by gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like this compound to increase their volatility and thermal stability. researchgate.net The analysis of a trimethylsilyl (B98337) (TMS) derivative was used to help assign the structure of this compound. nih.gov The derivatization process involves replacing the active hydrogen atoms (on the carboxyl and amide groups) with trimethylsilyl groups. researchgate.netfu-berlin.de

The EI mass spectrum of the TMS derivative of this compound provided further structural confirmation. nih.gov The fragmentation of TMS derivatives is well-characterized; common fragmentation pathways include the loss of a methyl group ([M-15]⁺) and the loss of a trimethylsilanol (B90980) group ([M-90]⁺), which aids in spectral interpretation. researchgate.net

Table 3: Mass Spectrometry Data for the Characterization of this compound and its TMS Derivative

| Analytical Method | Ion Type | Significance | Reference |

|---|---|---|---|

| Electron Impact (EI) MS | Molecular and Fragment Ions | Provides a fragmentation fingerprint for structural confirmation. | nih.gov |

| Isobutane Chemical Ionization (CI) MS | Protonated Molecular Ion ([M+H]⁺) | Confirms molecular weight with minimal fragmentation. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Adduct Detection and Quantification in DNA

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for the sensitive and specific detection and quantification of DNA adducts, including this compound. This powerful method combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, enabling the identification of specific adducts within complex biological matrices. re-place.be

The general workflow for DNA adduct analysis by LC-MS/MS involves the initial enzymatic hydrolysis of DNA samples to individual nucleosides. This mixture is then injected into the liquid chromatography system, where the adduct of interest, such as this compound, is separated from the normal, unmodified nucleosides and other cellular components. re-place.be The separation is typically achieved using reversed-phase columns.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates charged molecular ions from the thermally labile nucleoside adducts without significant fragmentation. re-place.be The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In a tandem mass spectrometry (MS/MS) setup, a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). This process generates characteristic product ions that serve as a structural fingerprint, ensuring highly specific and accurate quantification.

The quantification of this compound is typically performed using the selected reaction monitoring (SRM) mode, where the instrument is set to detect the specific transition from the precursor ion to a major product ion. This method provides excellent sensitivity and a wide dynamic range. The use of stable isotope-labeled internal standards, which are chemically identical to the analyte but differ in mass, is crucial for accurate quantification by correcting for any variations during sample preparation and analysis.

Research involving the reaction of the carcinogen β-propiolactone (BPL) with calf thymus DNA has led to the identification and quantification of several DNA adducts, including this compound (3-CET). In one study, the relative amounts of different adducts were determined following chemical hydrolysis of the DNA. The findings from this research highlight the utility of mass spectrometry-based approaches in elucidating the patterns of DNA damage caused by alkylating agents. nih.gov

Table 1: Relative Abundance of Carboxyethyl Adducts in β-Propiolactone-Treated DNA

| Adduct | Reaction Condition 1 (phosphate buffer, 0-5°C, pH 7.5) Relative Amount | Reaction Condition 2 (H₂O, 37°C, pH 7.0-7.5) Relative Amount |

|---|---|---|

| 7-(2-carboxyethyl)guanine (B93588) (7-CEG) | 1.00 | 1.00 |

| 3-(2-carboxyethyl)cytosine (B1205046) (3-CEC) | 0.41 | 0.28 |

| This compound (3-CET) | 0.39 | 0.29 |

| 1-(2-carboxyethyl)adenine (1-CEA) | 0.23 | 0.10 |

Data sourced from research on the in vitro reaction of β-propiolactone with calf thymus DNA. nih.gov

This data underscores the capability of mass spectrometry to not only detect but also provide quantitative comparisons of the formation of various adducts under different experimental conditions.

Chromatographic Separation and Isolation Techniques

Chromatographic techniques are indispensable for the separation and purification of DNA adducts from unmodified nucleosides and other components of biological samples prior to their characterization and quantification. nih.gov The choice of chromatographic method depends on the scale and purpose of the separation, ranging from analytical to preparative applications.

Paper chromatography is a type of planar chromatography where a sheet of paper serves as the stationary phase. khanacademy.org The principle of separation is primarily based on partition chromatography, where the components of a mixture are differentially partitioned between the stationary phase (water adsorbed onto the cellulose (B213188) fibers of the paper) and a mobile phase (a solvent or mixture of solvents). iarc.fr

In the context of preparative paper chromatography for the isolation of DNA adducts like this compound, a concentrated extract of hydrolyzed DNA would be applied as a band onto a large sheet of chromatography paper. The edge of the paper is then dipped into a solvent system, which moves up the paper by capillary action, separating the components of the mixture into distinct bands based on their relative affinities for the stationary and mobile phases. ttu.edu

Once the separation is complete, the bands corresponding to the different compounds can be visualized, typically under UV light for DNA-related compounds. The section of the paper containing the desired adduct, this compound, can then be physically cut out. The purified compound is subsequently eluted from the paper using an appropriate solvent.

While paper chromatography is a simple and cost-effective technique, for preparative isolation of DNA adducts from biological samples, other methods such as preparative high-performance liquid chromatography (HPLC) are often favored due to their higher resolution, speed, and capacity. researchgate.net Research studies that have successfully isolated this compound following the in vitro reaction of carcinogens with DNA have often employed a series of chromatographic steps, which may include column chromatography or HPLC, to achieve the necessary purity for structural elucidation by spectroscopic methods. nih.govacs.org

Quantum Chemical Methods in Reaction Mechanism Elucidation

Quantum chemical methods are fundamental tools for investigating the intricate details of chemical reactions that are often inaccessible to experimental techniques alone. taylor.eduyoutube.com These methods solve the Schrödinger equation for a given molecular system, providing insights into electronic structure, potential energy surfaces, and reaction pathways. youtube.com For the formation of this compound, which is a product of the Michael addition of thymine to an acrylic acid derivative, quantum chemistry can map out the step-by-step mechanism of this reaction.

Two primary theories that form the foundation of these computational studies are wave function theory (WFT) and density functional theory (DFT). taylor.edu Both approaches offer reliable solutions that align with experimental findings, with the choice of method often depending on the desired accuracy and the computational cost. taylor.edu

Density Functional Theory (DFT) has become a widely used tool in quantum chemistry for studying the ground-state properties of atoms, molecules, and solids. researchgate.netmdpi.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines its properties. taylor.edumdpi.com A key advantage of DFT is its balance between computational cost and accuracy, making it suitable for studying relatively large systems like DNA adducts. worktribe.com

In the context of this compound formation, DFT can be applied to:

Optimize Geometries: Determine the three-dimensional structures of the reactants (thymine and a Michael acceptor like acrylic acid), transition states, and the final this compound product.

Map Reaction Pathways: Identify the most likely mechanism for the adduct formation, for instance, by comparing a concerted versus a stepwise pathway for the Michael addition.

Studies on similar DNA adducts have demonstrated the utility of DFT in predicting mechanistic features of their formation. worktribe.com For example, DFT calculations have been successfully used to model the interaction of thymine with various chemical species. sharif.edu

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not fully account for electron correlation, which is the interaction between electrons.

To improve upon the HF method, post-Hartree-Fock methods like Møller–Plesset (MP) perturbation theory are employed. MP theory treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller–Plesset perturbation theory (MP2) is a commonly used level of theory that offers a good compromise between accuracy and computational expense. For instance, in studies of interactions between adenine (B156593) adducts and thymine, single-point energy calculations at the MP2/6-311++G** level have been used to refine the estimation of hydrogen-bonding strengths. nih.gov

For the formation of this compound, these ab initio methods can provide highly accurate energy profiles and structural information, serving as a benchmark for DFT calculations.

Simulation of Solvent Effects (e.g., Self-Consistent Reaction Field–Polarizable Continuum Model)

Chemical reactions in biological systems occur in an aqueous environment. The solvent can significantly influence reaction rates and equilibria. Computational models that simulate solvent effects are therefore crucial for obtaining realistic results.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. taylor.edu In this approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. The solute and the solvent polarize each other, and this interaction is calculated self-consistently. This method has been shown to be effective in replicating the dielectric constant of water and simulating a solvent environment. taylor.eduyoutube.com

For the study of this compound formation, incorporating a PCM model would allow for the investigation of how the aqueous cellular environment affects the stability of the reactants, transition state, and product, thereby providing a more accurate picture of the reaction in a biological context.

Determination of Activation Energies for Adduct Formation Pathways

The activation energy is the minimum amount of energy required for a chemical reaction to occur. It represents the energy barrier that must be overcome for reactants to be converted into products. Computationally, the activation energy is determined by locating the transition state on the potential energy surface and calculating its energy relative to the reactants.

For the formation of this compound, computational studies can determine the activation energies for different potential pathways, thereby identifying the most kinetically favorable route for adduct formation.

Below is a hypothetical data table illustrating the kind of data that could be generated from such a study.

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Concerted Michael Addition | DFT (B3LYP/6-31G) | 15.2 | -5.8 |

| Stepwise Michael Addition (Step 1) | DFT (B3LYP/6-31G) | 18.5 | 2.1 |

| Stepwise Michael Addition (Step 2) | DFT (B3LYP/6-31G*) | 3.1 | -7.9 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Molecular Orbital (MO) Analysis in Reaction Energetics

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into chemical reactivity.

In the context of the Michael addition reaction that forms this compound, the HOMO of the nucleophile (thymine) and the LUMO of the Michael acceptor (e.g., acrylic acid) are of particular interest. The energy difference between the HOMO and LUMO can indicate the reactivity of the system. A smaller HOMO-LUMO gap generally suggests a more facile reaction.

Frontier Molecular Orbital (FMO) theory is a powerful tool for rationalizing the pathways of pericyclic reactions. mdpi.com By analyzing the interactions between the frontier orbitals of the reactants, one can predict the regioselectivity and stereoselectivity of the reaction. For the formation of this compound, MO analysis can explain why the addition occurs at the N3 position of the thymine ring and can provide a deeper understanding of the electronic factors that drive the reaction.

In Vitro Formation in Isolated Dna Systems

Reaction with Calf Thymus DNA

The formation of this compound from the reaction of β-propiolactone (BPL), a known carcinogen, with calf thymus DNA has been a subject of scientific investigation. nih.govacs.orgnih.gov Studies have demonstrated that BPL can alkylate DNA bases, leading to the formation of various adducts, including 3-CET. acs.orgnih.gov

The synthesis of 3-CET was achieved by reacting BPL with thymidine-5'-monophosphate (dThd 5'P) at a pH of 9.0-9.5. nih.govresearchgate.net This reaction proceeds through an intermediate, 3-(2-carboxyethyl)-thymidine-5'-monophosphoric acid (3-CEdThd5'P), which is then hydrolyzed to yield 3-CET. nih.govresearchgate.net The structure of the resulting 3-CET has been confirmed using various analytical techniques, including UV spectra and mass spectrometry. nih.govresearchgate.net

In in vitro experiments where BPL was reacted with calf thymus DNA at a pH of 7.5, subsequent hydrolysis and chromatographic separation yielded 3-CET. nih.gov Specifically, from 100 A units of BPL-treated DNA, 3 A units of 3-CET were isolated. nih.gov Further investigation into the reaction of BPL with the phosphodiester thymidylyl-(3'-5')-thymidine resulted in the formation of 3-(2-carboxyethyl)thymidylyl-(3'-5')-3-(2-carboxyethyl)-thymidine in an approximate yield of 3%. nih.gov

The reaction of BPL with calf thymus DNA also produces other carboxyethylated adducts. In one study, the relative amounts of different adducts were quantified after reacting BPL with calf thymus DNA under different conditions. nih.gov When the reaction was conducted in a phosphate (B84403) buffer at 0-5°C and pH 7.5, the relative amounts of 1-(2-carboxyethyl)-adenine (1-CEA), 7-(2-carboxyethyl)guanine (B93588) (7-CEG), this compound (3-CET), and 3-(2-carboxyethyl)cytosine (B1205046) (3-CEC) were found to be 0.23, 1.00, 0.39, and 0.41, respectively. nih.gov Under different conditions, in H2O at 37°C and pH 7.0-7.5, the relative amounts were 0.10, 1.00, 0.29, and 0.28, respectively. nih.gov These findings highlight that 7-CEG is the major adduct formed under these conditions.

It is important to note that other agents can also lead to the formation of modified thymine (B56734) bases in calf thymus DNA. For instance, treatment with potassium diazoacetate has been shown to induce the formation of N3-carboxymethylthymidine (N3-CMdT) and O4-carboxymethylthymidine (O4-CMdT). oup.com

Formation in Mouse Liver DNA

The formation of this compound has also been observed in vivo in mouse liver DNA following exposure to β-propiolactone (BPL). acs.orgnih.gov This indicates that the alkylating properties of BPL are not limited to in vitro reactions but also occur within a biological system. The isolation of 3-CET from the liver DNA of mice treated with BPL provides evidence of this in vivo adduct formation. acs.orgnih.gov

The binding of BPL to mouse liver DNA has been shown to form 1-(2-carboxyethyl)adenine. acs.org While this specific study focused on the adenine (B156593) adduct, it underscores the reactivity of BPL towards DNA in the liver. The formation of various DNA adducts, including 3-CET, is a critical event in the process of chemical carcinogenesis initiated by agents like BPL. acs.orgnih.gov

The presence of such adducts can lead to mutations if not repaired, potentially contributing to the development of cancer. tandfonline.com The study of these DNA modifications in animal models like mice is crucial for understanding the mechanisms of carcinogenesis and for assessing the risks associated with exposure to certain chemicals.

Role and Implications As a Dna Adduct in Molecular Research

Impact of N3-Substitution on Thymine (B56734) Base-Pairing Capacity in DNA

The substitution at the N3 position of thymine, a critical site for Watson-Crick base pairing with adenine (B156593), can significantly alter the structure and stability of the DNA double helix. The N3 atom of thymine typically acts as a hydrogen bond donor, pairing with the N1 of adenine. nih.gov When a bulky group like a 2-carboxyethyl group is attached to the N3 position, it sterically hinders the formation of this canonical hydrogen bond. This disruption can lead to mispairing during DNA replication and transcription.

Studies on N3-substituted thymine analogs have shown that such modifications can lead to a weaker and distorted base pair. nih.gov For instance, the presence of a substituent at the N3 position can alter the electron density around the atom, making it a poorer hydrogen bond donor. nih.gov This can result in an elongated and weaker hydrogen bond with adenine. nih.gov While some non-natural base pairs with N3 substitutions have been designed to enhance binding affinity with adenine through other interactions, the introduction of a carboxyethyl group is generally expected to be disruptive. The negative charge and size of the carboxyethyl group would likely introduce electrostatic repulsion and steric clashes within the minor groove of the DNA, further destabilizing the duplex.

The consequence of such a modification is a localized distortion in the DNA structure. This can be recognized by DNA repair enzymes, or if it persists, it could lead to mutations during DNA replication. The polymerase might stall at the lesion or incorporate an incorrect base opposite the modified thymine.

Interplay with Endogenous and Exogenous DNA Damage Pathways

3-(2-Carboxyethyl)thymine (3-CET) is a DNA adduct that can be formed through both endogenous and exogenous pathways, highlighting its relevance in studies of DNA damage.

Endogenous Formation: Endogenously, 3-CET can arise from reactions with byproducts of normal cellular metabolism. For instance, it has been suggested that 3-CET can be formed from the reaction of DNA with metabolites derived from lipid peroxidation. Additionally, it can be formed from the reaction with β-propiolactone, a reactive intermediate. researchgate.net The presence of 3-CET in cellular DNA, therefore, can be indicative of certain metabolic states or endogenous stress conditions.

Exogenous Formation: Exogenously, 3-CET can be formed by the reaction of DNA with various environmental and dietary carcinogens. For example, β-propiolactone, an industrial chemical, is known to react with thymidine (B127349) in DNA to form 3-(2-carboxyethyl)thymidine, which is then converted to 3-CET. researchgate.net Studies investigating the impact of dietary factors have also identified 3-CET as a potential marker. For instance, in vitro digestion of red meat has been shown to generate compounds that can lead to the formation of carboxyethylated DNA adducts. re-place.be

The formation of 3-CET, whether from endogenous or exogenous sources, represents a lesion that can interfere with normal DNA function. Its presence can trigger cellular DNA damage responses, including the activation of DNA repair pathways. semanticscholar.org If not repaired, these adducts can lead to mutations and contribute to the initiation of carcinogenesis.

Investigations into DNA Repair Mechanisms Pertinent to Carboxyethylated Lesions (General Context)

The repair of alkylated DNA bases, including carboxyethylated lesions like this compound, is crucial for maintaining genome integrity. The primary pathway responsible for the removal of such small, non-helix-distorting base modifications is Base Excision Repair (BER). nih.govsketchy.com

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond between the base and the deoxyribose sugar. sketchy.comwikipedia.org This action creates an apurinic/apyrimidinic (AP) site. Following this, an AP endonuclease cleaves the phosphodiester backbone at the AP site. sketchy.com DNA polymerase then fills the gap with the correct nucleotide, and the final nick is sealed by a DNA ligase, restoring the integrity of the DNA strand. nih.govsketchy.com

While BER is the main pathway, other repair mechanisms might also be involved, particularly if the lesion causes significant structural distortion or if the BER pathway is compromised. Nucleotide Excision Repair (NER), which removes bulky, helix-distorting lesions, could potentially recognize and repair complex carboxyethylated adducts. wikipedia.orgnih.gov In some cases, if the lesion is not repaired before replication, translesion synthesis (TLS) polymerases might be recruited to bypass the damage, although this process is often error-prone. mdpi.com

The efficiency and fidelity of the repair of 3-CET are critical in determining its mutagenic potential. The specific DNA glycosylases and other repair proteins involved in the recognition and removal of 3-CET are subjects of ongoing research.

Utility of this compound as a Marker Compound in DNA Adduct Studies

This compound (3-CET) has emerged as a valuable biomarker in DNA adduct studies for monitoring exposure to certain genotoxic agents and for assessing endogenous DNA damage. researchgate.netre-place.be Its utility stems from its stability and the ability to be sensitively detected using modern analytical techniques.

The presence and levels of 3-CET in biological samples, such as tissue DNA, can serve as an indicator of exposure to specific carcinogens like β-propiolactone. researchgate.net Furthermore, its association with the consumption of certain foods, like red meat, makes it a potential biomarker for diet-related DNA damage. re-place.be In a study on in vitro digestion of red versus white meat, carboxyethyl-T was identified as a potential marker for heme-rich meat digestion. re-place.be

The development of sensitive analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), has enabled the accurate quantification of 3-CET in complex biological matrices. researchgate.netchemrxiv.org These methods are crucial for establishing dose-response relationships and for understanding the link between exposure, DNA adduct formation, and disease risk.

Table of Research Findings on 3-CET as a Biomarker:

| Research Area | Finding | Reference |

| Diet-Related DNA Damage | Identified as a potential marker for heme-rich meat digestion. | re-place.be |

| Chemical Carcinogenesis | Formed from the reaction of DNA with β-propiolactone. | researchgate.net |

| Analytical Methodology | Synthesized and characterized for use as a standard in LC-MS-based DNA adductomics. | researchgate.net |

Integration into DNA Adductomics Approaches for Comprehensive Damage Profiling

DNA adductomics aims to comprehensively identify and quantify the entire spectrum of DNA adducts in a biological sample. researchgate.net this compound (3-CET) is one of the many adducts that are targeted in these global analyses. The inclusion of 3-CET in adductomics studies provides a more complete picture of the DNA damage landscape.

Untargeted and targeted DNA adductomics approaches using high-resolution mass spectrometry (HRMS) have been developed to screen for a wide range of DNA modifications. chemrxiv.orgchemrxiv.org In these studies, 3-CET is often included in the list of potential adducts to be monitored. For instance, an untargeted DNA adductomics method using ultra-high performance liquid chromatography (UHPLC) coupled to a quadrupole-time of flight mass spectrometer (qTOF) has been utilized to investigate DNA adduct formation. researchgate.net

The data generated from DNA adductomics studies that include 3-CET can help in:

Identifying sources of DNA damage.

Understanding the mechanisms of action of carcinogens.

Assessing individual susceptibility to DNA damage.

Developing strategies for cancer prevention.

Interactions and Derivatization in Advanced Biomolecular Research

Modification of Nucleic Acid Structures for Research Probes

The strategic modification of nucleic acids is fundamental to the creation of probes for diagnostics, molecular biology, and nanotechnology. The introduction of specific chemical moieties into oligonucleotides can imbue them with novel functionalities, such as fluorescence for detection or altered binding properties for enhanced targeting. 3-(2-carboxyethyl)thymine is a valuable precursor in this context, providing a convenient attachment point for various labels and functional groups without significantly disrupting the Watson-Crick base pairing essential for hybridization.

The synthesis of oligonucleotides containing modified bases can be achieved through post-synthetic modification, a powerful technique that allows for the incorporation of a wide array of functionalities that may not be stable under the conditions of standard oligonucleotide synthesis. In this approach, an oligonucleotide is first synthesized with a reactive handle, which is then used to attach the desired molecule. The carboxyethyl group of this compound can be activated to react with amines or other nucleophiles, enabling the conjugation of reporter molecules like fluorescent dyes, quenchers, or biotin.

For instance, research has demonstrated the utility of modified thymine (B56734) analogs in creating fluorescently labeled DNA probes. These probes are instrumental in techniques such as Förster Resonance Energy Transfer (FRET), which allows for the study of dynamic processes like DNA-protein interactions and conformational changes in nucleic acid structures. The ability to site-specifically incorporate a label via a derivative of this compound provides precise control over the probe's design, which is crucial for accurate FRET measurements.

Furthermore, the introduction of charged groups, such as the carboxylate from this compound, into nucleic acid mimics like Peptide Nucleic Acids (PNAs) has been shown to modulate their hybridization properties. Polyanionic PNAs containing carboxyethyl-modified thymine monomers have been synthesized and studied for their DNA binding capabilities. These modifications can enhance the solubility and reduce the aggregation of PNA strands, while also influencing the stability of the resulting PNA-DNA duplexes, often in a salt-concentration-dependent manner. This tunability is a key advantage in the design of antisense and antigene agents with improved pharmacological profiles.

Derivatization for Biomaterial Science Applications (e.g., Thyminated Gelatin and Photocuring)

In the realm of biomaterial science, this compound has been instrumental in the development of photocrosslinkable materials, most notably thyminated gelatin. Gelatin, a denatured form of collagen, is widely used in biomedical applications due to its biocompatibility and biodegradability. However, its use is often limited by its dissolution at physiological temperatures. Chemical modification to introduce crosslinkable groups is a common strategy to enhance its mechanical properties and stability.

The derivatization of gelatin with 1-(2-carboxyethyl)thymine introduces photoreactive thymine groups onto the gelatin backbone. nih.govjci.org This is typically achieved by a coupling reaction between the carboxylic acid of the thymine derivative and the primary amine groups of lysine (B10760008) residues in the gelatin, often facilitated by a water-soluble carbodiimide. nih.govjci.org Upon exposure to ultraviolet (UV) light, adjacent thymine bases can undergo a [2+2] cycloaddition reaction, forming cyclobutane (B1203170) dimers. This dimerization process creates covalent crosslinks between the gelatin chains, transforming a liquid solution or a weak gel into a stable, insoluble hydrogel. nih.govutah.edu

The properties of the resulting photocured gelatin can be precisely controlled by varying the degree of thymine derivatization and the duration of UV irradiation. nih.govjci.org A higher content of thymine groups or a longer exposure to UV light leads to a higher crosslinking density, which in turn affects the swelling ratio, mechanical strength, and degradation rate of the hydrogel. nih.govutah.edu This tunability makes thyminated gelatin a highly versatile material for a range of applications.

For example, photocured thyminated gelatin has been investigated as a sealant or hemostatic aid. nih.govjci.orglibretexts.org A viscous solution of thyminated gelatin can be applied to a bleeding surface, such as a mechanically injured liver, and then rapidly cured in situ with UV light to form a sealant barrier. nih.govjci.org Additionally, these hydrogels can be used as matrices for controlled drug delivery, where the release of an encapsulated therapeutic agent can be modulated by the hydrogel's degradation profile. jci.org The ability to form micropatterned surfaces through the use of photomasks further expands the utility of thyminated gelatin in tissue engineering and cell culture applications. mdpi.com

Table 1: Properties of Thyminated Gelatin Hydrogels

| Property | Controlling Factors | Significance in Biomaterial Applications |

|---|---|---|

| Degree of Swelling | Thymine content, UV irradiation time | Influences nutrient and waste transport in tissue engineering scaffolds. |

| Mechanical Strength | Thymine content, UV irradiation time | Determines the structural integrity of the hydrogel for load-bearing applications. |

| Degradation Rate | Crosslinking density | Allows for the design of biodegradable scaffolds that match the rate of tissue regeneration. |

| Gelation Time | UV irradiation intensity and duration | Enables rapid in-situ formation of hydrogels for applications like surgical sealants. |

Exploration of Interactions with Enzymatic Systems (non-metabolic direct interactions)

The interaction of small molecules with enzymes is a cornerstone of biochemistry and pharmacology. While many interactions involve the molecule acting as a substrate or a competitive inhibitor within a metabolic pathway, there is also significant interest in non-metabolic interactions, where a molecule might bind to an enzyme and allosterically regulate its activity or simply interact without being chemically transformed.

The biosynthesis of thymidine (B127349) nucleotides, essential precursors for DNA synthesis, occurs through two main pathways: the de novo pathway and the salvage pathway. The de novo pathway synthesizes nucleotides from simple precursors like amino acids and bicarbonate, with thymidylate synthase (TS) being a key enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP). jci.orgnih.gov The salvage pathway recycles pre-existing bases and nucleosides, such as thymine and thymidine, derived from the breakdown of DNA and RNA. nih.govwikipedia.org Key enzymes in this pathway include thymidine phosphorylase (TP), which converts thymine to thymidine, and thymidine kinase (TK), which phosphorylates thymidine to dTMP. uniprot.orgrxlist.comnih.gov

These pathways are critical for cell proliferation and are major targets for cancer chemotherapy. libretexts.orgnih.gov For example, the drug 5-fluorouracil (B62378) is a thymine analog that, once metabolized, irreversibly inhibits thymidylate synthase. libretexts.org Similarly, many antiviral drugs are nucleoside analogs that are activated by viral or cellular thymidine kinases. nih.gov

While numerous studies have focused on thymine analogs that act as substrates or competitive inhibitors within these metabolic pathways, there is a lack of direct evidence in the reviewed literature for this compound acting as a non-metabolic direct interactor with the core enzymes of nucleotide salvage or de novo synthesis. The primary mode of interaction for most studied thymine analogs involves binding to the active site of enzymes like thymidylate synthase or thymidine kinase, often leading to their inhibition through competitive binding or covalent modification after metabolic activation. nih.govuah.es The structure of this compound, with its bulky and charged carboxyethyl group at the N3 position, may sterically hinder its ability to fit into the active sites of these enzymes in a manner that would lead to a non-metabolic regulatory interaction. The binding of thymidine to thymidine kinase, for example, involves specific hydrogen bonds with the enzyme's main-chain atoms, and modifications at the N3 position could disrupt this binding. nih.govnih.gov

Recent research has uncovered that some metabolic enzymes can have "moonlighting" functions, where they translocate to different cellular compartments and participate in non-metabolic processes, such as DNA repair. news-medical.netplos.orgmdpi.com However, a specific role for this compound in modulating such non-metabolic functions of thymine pathway enzymes has not been reported.

Beyond the enzymes of nucleotide metabolism, thymine and its analogs can be recognized by other classes of biomolecules, including receptors. A notable example is the interaction of certain pyrimidine (B1678525) derivatives with ionotropic glutamate (B1630785) receptors, specifically kainate receptors, which are involved in synaptic transmission in the central nervous system. nih.gov

Research into ligands for these receptors has led to the discovery of willardiine, a uracil-containing amino acid, and its derivatives as potent agonists and antagonists. nih.gov Importantly, analogs based on the thymine scaffold have also been shown to interact with kainate receptors. The structural similarity between uracil (B121893) and thymine (5-methyluracil) allows for the design of thymine-based compounds that can bind to these receptors.

For example, studies on N3-substituted willardiine derivatives have shown that modifications at this position can convert an agonist into an antagonist. nih.gov One such antagonist, a derivative of willardiine, has the chemical name (S)-1-(2-amino-2-carboxyethyl)-3-(2-carboxybenzyl)pyrimidine-2,4-dione. nih.gov This compound contains a carboxyethyl group attached to an amino acid backbone, which is then linked to the pyrimidine ring, demonstrating that a substituted pyrimidine ring system can be a key pharmacophore for kainate receptor binding. While this is not a direct analog of this compound, it highlights the principle that the pyrimidine core, including thymine, can be a scaffold for developing receptor ligands, and that substitutions at the N3 position are critical for modulating activity.

These findings suggest that the broader chemical space around the thymine structure is recognized by a more diverse set of proteins than just those involved in its metabolism. The carboxyethyl group in this compound could potentially serve as a handle to develop novel ligands for various receptors, including but not limited to kainate receptors, by mimicking the acidic functionalities present in known ligands.

Table 2: Activity of Willardiine Analogs at Glutamate Receptors

| Compound | Receptor Target | Activity | Reference |

|---|---|---|---|

| Willardiine | AMPA/Kainate Receptors | Agonist | nih.gov |

| 5-Iodowillardiine | Kainate Receptors | Selective Agonist | nih.gov |

| N3-(4-carboxybenzyl)willardiine | AMPA/Kainate Receptors | Equipotent Antagonist |

Future Research Directions and Unexplored Avenues for 3 2 Carboxyethyl Thymine Studies

Development of Novel and Efficient Synthetic Strategies

Current synthetic routes to 3-(2-carboxyethyl)thymine often involve the reaction of β-propiolactone (BPL) with thymidine (B127349) derivatives. nih.gov For instance, 3-CET has been synthesized from BPL and thymidine-5'-monophosphate (dThd 5'P) at a pH of 9.0-9.5, proceeding through a 3-(2-carboxyethyl)-thymidine-5'-monophosphoric acid intermediate. nih.gov Another approach involves the reaction of BPL with thymidylyl-(3'-5')-thymidine, which yields 3-(2-carboxyethyl)thymidylyl-(3'-5')-3-(2-carboxyethyl)-thymidine. nih.gov While effective, these methods can be limited by factors such as yield and the need for subsequent hydrolysis steps to obtain the free base. nih.gov

Future research will likely focus on developing more direct and efficient synthetic strategies. This could involve exploring alternative alkylating agents to introduce the carboxyethyl group with higher selectivity and under milder conditions. The development of enzymatic or bio-catalytic methods presents another promising avenue, potentially offering higher yields and stereospecificity. google.com Furthermore, solid-phase synthesis techniques, which have proven effective for creating peptide nucleic acids (PNAs) and other modified oligonucleotides, could be adapted for the streamlined production of 3-CET and its derivatives. psu.edunih.gov The "submonomer" approach in solid-phase synthesis, which utilizes inexpensive precursors, could significantly reduce the cost and complexity of synthesizing 3-CET-containing molecules. psu.edu The exploration of novel catalysts, such as transition metals, could also lead to new and efficient synthetic pathways. researchgate.net

Advanced Spectroscopic Probing of Molecular Dynamics

The structural characterization of this compound has been primarily achieved through techniques like UV spectroscopy and mass spectrometry. nih.govnih.gov These methods have been crucial in confirming the structure of 3-CET and its derivatives. nih.gov However, to gain a deeper understanding of its molecular dynamics and interactions, more advanced spectroscopic techniques will be essential.

Time-resolved spectroscopic methods, such as time-resolved photoelectron spectroscopy (TRPES) and ultrafast electron diffraction (UED), offer the potential to follow the electronic and nuclear dynamics of molecules on femtosecond timescales. aps.org These techniques could provide unprecedented insight into the conformational changes and energy relaxation pathways of 3-CET upon interaction with other molecules or upon photoexcitation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing paramagnetic probes, can provide detailed structural information and reveal dynamic processes in solution. nih.gov Furthermore, advanced vibrational spectroscopy techniques, like Fourier Transform Infrared (FTIR) and Raman spectroscopy, coupled with theoretical calculations, can offer a detailed picture of the vibrational modes and intermolecular interactions of 3-CET. tandfonline.comacs.orgresearchgate.net

Further Computational Modeling of Complex Biological Interactions

Computational modeling has already proven valuable in understanding the reactivity of DNA bases with alkylating agents like β-propiolactone. acs.orgnih.gov Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, have been used to investigate the activation energies and reaction mechanisms of such interactions. acs.orgnih.gov These studies have shown that for all nucleobases, alkylation is energetically more favorable than acylation. nih.gov

Future computational studies can build upon this foundation to model the complex interactions of this compound within biological systems. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of 3-CET-containing DNA and its interactions with proteins, such as DNA polymerases and repair enzymes. mdpi.comfrontiersin.orgarxiv.org These simulations can help predict how the presence of 3-CET affects DNA structure, stability, and recognition by cellular machinery. nih.gov Furthermore, more advanced computational methods can be used to model the electronic structure and reactivity of 3-CET with greater accuracy, providing a deeper understanding of its chemical properties and potential biological consequences. acs.org

Exploration of its Role in Specific In Vitro Cellular Processes

The formation of this compound has been observed in in vitro reactions of β-propiolactone with calf thymus DNA. nih.govnih.gov Studies have also investigated the relative amounts of different DNA adducts formed under various conditions. nih.gov These findings suggest that 3-CET is a relevant DNA lesion that can be formed upon exposure to certain alkylating agents. Thymidine and its analogs are known to be crucial for DNA synthesis and replication, and their incorporation is a key method for studying these cellular processes. baseclick.eu

Future in vitro studies should aim to elucidate the specific cellular consequences of 3-CET formation. This includes investigating the efficiency and fidelity of DNA replication past this lesion by various DNA polymerases. nih.gov It will also be important to determine if 3-CET is recognized and repaired by cellular DNA repair pathways, such as base excision repair. Cell-based assays can be used to assess the mutagenic potential of 3-CET and its impact on gene expression and cell cycle progression. Such studies will be critical for understanding the biological significance of this DNA adduct.

Investigating Its Potential in Biosensing and Novel Biomaterials Development

The unique chemical structure of this compound, with its carboxylic acid functionality, presents opportunities for its use in the development of novel biosensors and biomaterials. The carboxyl group can be used for conjugation to other molecules or for immobilization onto surfaces, making it a versatile building block.

In the field of biosensing, 3-CET could be incorporated into DNA probes for the detection of specific target molecules. mdpi.comnih.gov The carboxyl group could serve as an anchor point for attaching signaling molecules or for surface immobilization in electrochemical or optical biosensors. hnu.edu.cndaneshyari.com For instance, thymine (B56734) itself has been used in the development of highly sensitive mercury ion sensors based on surface-enhanced Raman spectroscopy (SERS). mdpi.com The functionalized nature of 3-CET could offer advantages in the design and performance of such sensors.

In the realm of biomaterials, the ability to introduce carboxylic acid groups into nucleic acid structures via 3-CET could be used to create novel materials with tailored properties. For example, the introduction of negative charges could influence the self-assembly and mechanical properties of DNA-based nanostructures. Polyanionic peptide nucleic acids (PNAs) containing carboxyethyl modifications have been synthesized and shown to form stable complexes with DNA. plos.org This suggests that 3-CET could be a valuable component in the design of new PNA-based materials and therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Carboxyethyl)thymine, and how do solvent systems influence reaction efficiency?

- Methodological Answer : The synthesis typically involves coupling thymine derivatives with carboxyethyl groups via nucleophilic substitution or esterification. Solvent choice (e.g., polar aprotic solvents like DMF or DMSO) impacts reaction kinetics and yield due to their ability to stabilize intermediates. For purification, amine-based extraction systems (e.g., triethylamine or tributylamine) can isolate the product from acidic byproducts . Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry and avoid side reactions.

Q. Which analytical techniques are essential for characterizing this compound, and what are common pitfalls in data interpretation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the thymine backbone and carboxyethyl substitution. Challenges include distinguishing overlapping proton signals in aromatic regions and residual solvent peaks (e.g., DMSO-d) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight but may require derivatization (e.g., methylation) to enhance ionization efficiency. Fragmentation patterns should align with predicted cleavage at the ester bond .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretching frequencies (~1700 cm) and carboxylic acid O-H stretches (~2500-3000 cm) if protonated .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, the carboxyethyl group’s β-carbon is susceptible to nucleophilic attack due to electron-withdrawing effects from the adjacent carbonyl. Solvent effects (e.g., water vs. acetonitrile) can be incorporated via Polarizable Continuum Models (PCM) to refine activation energy predictions . Validate computational results with kinetic experiments (e.g., monitoring hydrolysis rates via UV-Vis at varying pH) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Compare studies using standardized assays (e.g., IC values in enzyme inhibition) and ensure consistent cell lines or model organisms. Cross-reference with structural analogs (e.g., thymidine derivatives) to identify structure-activity relationships .

- Statistical Reanalysis : Apply meta-analysis tools to assess heterogeneity across datasets. For example, use Cochran’s Q-test to evaluate if variability in cytotoxicity results stems from methodological differences (e.g., exposure time, concentration ranges) .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., fixed pH, temperature) and include internal controls (e.g., known inhibitors) to validate assay reliability .

Q. What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

- Methodological Answer :

- Degradation Pathways : Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring to detect hydrolysis or oxidation products. Buffer systems (e.g., phosphate vs. Tris) may influence degradation kinetics due to ionic strength effects .

- pH-Dependent Stability : Use potentiometric titrations to determine pKa values of the carboxylic acid group, which affects solubility and reactivity. Stability profiles at pH 2 (stomach) vs. pH 7.4 (bloodstream) guide formulation strategies .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (e.g., UV-Vis exposure) to assess isomerization or dimerization risks .

Methodological Best Practices

-

Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over vendor catalogs. Use advanced search filters in databases like SciFinder or Reaxys to retrieve synthetic protocols and spectral data .

化知为学24年第二次有机seminar——文献检索与常见术语31:37

-

Data Reproducibility : Document batch-specific details (e.g., solvent purity, equipment calibration) and share raw data in supplementary materials to enable independent verification .

-

Ethical Reporting : Disclose limitations (e.g., small sample sizes in biological assays) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.